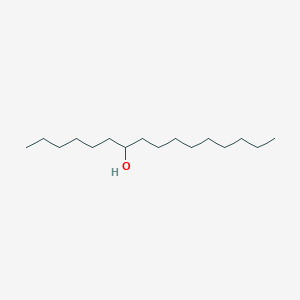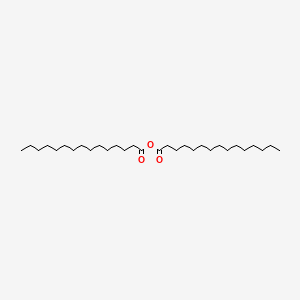
Methyl aminooxyacetate hydrochloride
Descripción general
Descripción
Methyl aminooxyacetate hydrochloride is a compound that is related to aminooxyacetic acid . Aminooxyacetic acid, often abbreviated as AOA or AOAA, is known to inhibit 4-aminobutyrate aminotransferase (GABA-T) activity in vitro and in vivo, leading to less gamma-aminobutyric acid (GABA) being broken down . This results in an increase in the level of GABA in tissues .
Synthesis Analysis
The synthesis of aminooxyacetic acid derivatives can be carried out in several ways . One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Aminooxyacetic acid, the related compound, is known to inhibit several enzymes, including aspartate aminotransferase, another PLP-dependent enzyme, which is an essential part of the malate-aspartate shuttle . The inhibition of the malate-aspartate shuttle prevents the reoxidation of cytosolic NADH by the mitochondria in nerve terminals .Aplicaciones Científicas De Investigación
GABA Transaminase (GABA-T) Inhibition
Cystathionine β Synthase (CBS) and Cystathionine γ Lyase (CSE) Inhibition
GABA Accumulation in Brain Tissue
Anticonvulsant Properties
Optoelectronic Applications
Synthesis of Amino Acid Methyl Esters
Mecanismo De Acción
Target of Action
Methyl aminooxyacetate hydrochloride primarily targets aminobutyrate aminotransferase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system .
Mode of Action
Methyl aminooxyacetate hydrochloride acts as an inhibitor of aminobutyrate aminotransferase . By inhibiting this enzyme, the compound prevents the breakdown of GABA, thereby increasing its levels in tissues . This results in enhanced GABAergic neurotransmission, which can have various effects depending on the specific neural circuits involved.
Biochemical Pathways
The primary biochemical pathway affected by methyl aminooxyacetate hydrochloride is the GABA shunt , a series of reactions that produce and metabolize GABA. By inhibiting aminobutyrate aminotransferase, the compound disrupts the normal functioning of this pathway, leading to an accumulation of GABA . This can affect downstream processes that are regulated by GABA, including neuronal excitability and synaptic transmission.
Result of Action
The primary result of methyl aminooxyacetate hydrochloride’s action is an increase in GABA levels in tissues . This can lead to a variety of effects at the molecular and cellular level, depending on the specific neural circuits involved. For example, it could potentially reduce neuronal excitability in circuits where GABA plays an inhibitory role.
Safety and Hazards
While specific safety and hazard information for Methyl aminooxyacetate hydrochloride was not found, it’s important to note that any chemical compound should be handled with appropriate safety measures. This includes wearing personal protective equipment, avoiding ingestion and inhalation, and handling the compound in a well-ventilated area .
Propiedades
IUPAC Name |
(2-methoxy-2-oxoethoxy)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO3.ClH/c1-6-3(5)2-7-4;/h2H2,1,4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVZBSRARQASRO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CO[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974813 | |
| Record name | (2-Methoxy-2-oxoethoxy)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl aminooxyacetate hydrochloride | |
CAS RN |
5940-07-8 | |
| Record name | Acetic acid, 2-aminooxy-, methyl ester, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Methoxy-2-oxoethoxy)ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00974813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-2-oxoethoxy)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6-nitrobenzo[d]oxazole-2-carboxylate](/img/structure/B3191884.png)
![2-[Methoxy(4-methylphenyl)methylidene]propanedinitrile](/img/structure/B3191888.png)





